Thermodynamic Stability: Aldehydo-Ascarylose Is 124 kcal/mol Less Stable Than Cyclic L-Ascarylose
The standard Gibbs free energy of formation (ΔfG'°) for aldehydo-ascarylose is -18.44 kcal/mol, compared with -142.21 kcal/mol for the generic L-ascarylose (predominantly cyclic) form, both computed using the Latendresse13 method within the MetaCyc/EcoCyc framework [1]. This 123.77 kcal/mol difference means the cyclic form is overwhelmingly favored at equilibrium; the open-chain aldehydo species represents only a trace fraction in aqueous solution, consistent with the general behavior of reducing sugars where the acyclic aldehyde concentration is typically <0.1% [2]. A researcher requiring the reactive aldehyde species for derivatization or detection must therefore specifically procure the aldehydo form or generate it in situ under controlled conditions, as bulk ascarylose preparations consist almost entirely of the unreactive cyclic form.
| Evidence Dimension | Standard Gibbs free energy of formation (ΔfG'°) |
|---|---|
| Target Compound Data | -18.44 kcal/mol (aldehydo-ascarylose, MetaCyc CPD-16413) |
| Comparator Or Baseline | -142.21 kcal/mol (L-ascarylose / generic ascarylose, EcoCyc CPD-9396) |
| Quantified Difference | 123.77 kcal/mol (cyclic form more stable by ~124 kcal/mol) |
| Conditions | Calculated using the Latendresse13 group contribution method; MetaCyc/EcoCyc database values |
Why This Matters
This massive thermodynamic gap dictates that standard ascarylose inventory is not analytically equivalent to aldehydo-ascarylose; procurement must specify the open-chain form when aldehyde reactivity is required.
- [1] MetaCyc: aldehydo-L-ascarylose (CPD-16413) ΔfG'° = -18.436563 kcal/mol; EcoCyc: L-ascarylose (CPD-9396) ΔfG'° = -142.21 kcal/mol. Both using Latendresse13 method. SRI International. View Source
- [2] Drew, K.N. et al. (1998). Concentration of aldehydo-D-xylose is only 0.02% at equilibrium, cited in MetaCyc unification links for aldehydo-D-xylose. General principle applicable to all reducing aldoses. View Source
